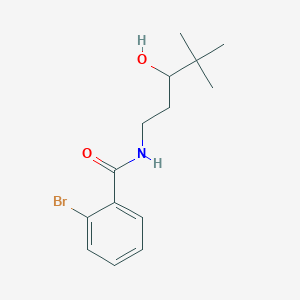
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoic acid with an amine. For example, in the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, 2-bromobenzoic acid was reacted with (2,4-difluorophenyl)methanamine to achieve a 92% yield . Similarly, novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were obtained under microwave irradiation, which is a method known for reducing reaction times and improving yields .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and DFT calculations. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions . DFT calculations complement these experimental methods by providing insights into the electronic properties and potential energy surfaces of the molecules .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents that can participate in various chemical reactions. For example, the presence of a bromo substituent can make the benzamide a suitable intermediate for further chemical transformations, such as the synthesis of phenanthridinone . Additionally, the hydroxy group in some benzamide derivatives can engage in intramolecular hydrogen bonding, affecting the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The presence of halogen atoms and other substituents can affect properties such as melting points, solubility, and stability. For example, the crystal packing in some benzamide derivatives is stabilized by hydrogen bonds and π-interactions, which can influence the compound's melting point and solubility . Theoretical studies, such as DFT calculations, can predict properties like HOMO and LUMO energies, which are related to the compound's chemical reactivity .
Applications De Recherche Scientifique
Antipsychotic Potential
2-Bromo-N-(3-Hydroxy-4,4-Dimethylpentyl)Benzamide and its related compounds have been investigated for their potential as antipsychotic agents. A comparative study highlighted the potent and selective nature of these benzamides, particularly suitable for studying dopamine D-2 mediated responses and receptor binding studies in vitro and in vivo. The study emphasized their potential to induce fewer extrapyramidal side effects at effective doses, a critical aspect in antipsychotic medication development (Högberg et al., 1990).
Structural Analysis and Interaction Studies
Another aspect of research on similar compounds includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions of such compounds. For example, the study of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide revealed key details about hydrogen bonds and π-interactions, crucial for understanding their stabilization and binding mechanisms (Saeed et al., 2020).
Antifungal Activity
Compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for their antifungal properties against various pathogens. Their efficacy has been evaluated through methods like the disc diffusion method, providing valuable data on their potential as antifungal agents (Ienascu et al., 2018).
Pharmaceutical Chemistry and Synthesis
Research in pharmaceutical chemistry focuses on the synthesis and characterization of benzamides and their derivatives. This includes understanding their spectral, electrochemical, and magnetic properties, which are fundamental to the development of new pharmaceuticals and therapeutic agents (Amudha et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIADQLZXSXZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

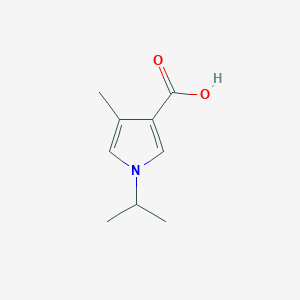
![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)
![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2549402.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)
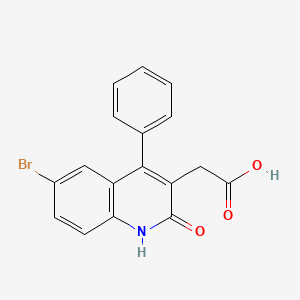

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)
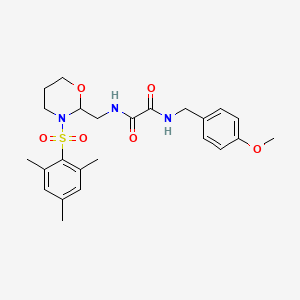

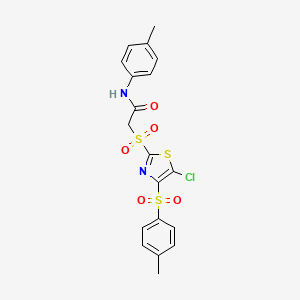
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)
![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)